molecular formula C15H15NO4S2 B492143 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide CAS No. 93464-05-2

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide

Cat. No.: B492143
CAS No.: 93464-05-2
M. Wt: 337.4g/mol
InChI Key: BUKHFUOHLBEJHO-UHFFFAOYSA-N
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Description

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide is a specialized sulfur- and nitrogen-containing heterocyclic compound designed for advanced research applications. Its unique molecular architecture, which integrates a naphthothiophene core with a sulfonamide moiety, makes it a candidate for use in medicinal chemistry and drug discovery programs. Similar complex heterocyclic structures are frequently investigated as key scaffolds in developing pharmacologically active agents . The sulfonamide functional group can be instrumental in designing enzyme inhibitors, as this group is known to interact strongly with active sites, similar to mechanisms observed in other optimized inhibitor compounds . Furthermore, the rigid, planar structure of the fused naphthothiophene system suggests potential applications in material science, including the development of organic electronic materials or as a building block for dyes and sensors . This reagent provides researchers with a versatile intermediate for synthesizing novel compounds and probing structure-activity relationships in various chemical and biological contexts.

Properties

IUPAC Name

N-(3-methoxypropyl)-3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-9-3-8-16-22(18,19)13-7-6-12-14-10(13)4-2-5-11(14)15(17)21-12/h2,4-7,16H,3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKHFUOHLBEJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)SC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide typically involves multi-step organic reactions. One common method includes the copper-catalyzed synthesis of polysubstituted naphtho[1,8-bc]thiophenes. This process involves the use of 8-halo-1-ethynylnaphthalenes and potassium ethylxanthate as the sulfur source. The reaction proceeds through Ullmann-type C(aryl)–S bond formation and the α-addition of an alkyne bond, resulting in high yields of the desired product .

Chemical Reactions Analysis

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or thiol group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a kinase inhibitor , which can enhance the effectiveness of antibiotics against resistant bacterial strains. For instance, it has been studied for its ability to increase the sensitivity of Staphylococcus aureus to beta-lactam antibiotics, making it a candidate for treating infections caused by resistant bacteria .

Case Study: Antibiotic Resistance

A significant study demonstrated that the administration of kinase inhibitors, including derivatives of 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid, could effectively reduce the growth of methicillin-resistant Staphylococcus aureus (MRSA) in vitro and in vivo. The results indicated a dose-dependent inhibition of bacterial growth, showcasing the compound's potential as an adjunct therapy in antibiotic treatment regimens .

Beyond its antibacterial properties, this compound has exhibited a range of biological activities:

  • Anticancer Properties : Research has shown that derivatives of naphtho[1,8-bc]thiophene compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
  • Antioxidant Activity : Compounds similar to 2-Oxo-2H-naphtho[1,8-bc]thiophene have been noted for their ability to scavenge free radicals, thereby potentially reducing oxidative stress-related damage in cells.

Material Science Applications

In addition to its medicinal applications, 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide can be utilized in material science as a precursor for synthesizing novel organic materials. Its unique structure allows it to be incorporated into polymers and other materials that require specific electronic or optical properties.

Application Area Description Potential Impact
Medicinal ChemistryKinase inhibitor enhancing antibiotic efficacyCombatting antibiotic resistance
Anticancer ResearchInducing apoptosis in cancer cellsDevelopment of new cancer therapies
Antioxidant ResearchScavenging free radicalsPotential therapeutic use in oxidative stress disorders
Material SciencePrecursor for organic materialsDevelopment of advanced materials with tailored properties

Mechanism of Action

The mechanism of action of 2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide involves its interaction with specific molecular targets. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Analogs Identified in Literature:

2-Oxo-2H-naphtho[1,8-bc]furan-6-yl 4-nitrobenzoate (CF9)

  • Core Structure : Furan (oxygen-containing) instead of thiophene.
  • Functional Groups : 4-Nitrobenzoate ester at position 6.
  • Biological Role : Co-crystallized with E. coli thymidylate synthase (PDB ID: 4LRR), demonstrating competitive inhibition via ternary complex formation with dUMP and F9 .

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid derivatives Core Structure: Thiophene (sulfur-containing) with sulfonic acid or amide substitutions. Functional Groups: Variants include sulfonamides, esters, and nitrobenzoates. Biological Role: Limited structural data, but sulfur’s larger atomic radius and polarizability may enhance π-stacking or hydrophobic interactions compared to furan analogs.

Comparative Analysis (Table 1):

Feature Target Compound (Thiophene-Amide) CF9 (Furan-Nitrobenzoate)
Core Heteroatom Sulfur (thiophene) Oxygen (furan)
Position 6 Group (3-Methoxy-propyl)-amide 4-Nitrobenzoate ester
Electronic Profile Enhanced polarizability (S) Higher electronegativity (O)
Binding Mode (TS) Hypothetical: Amide H-bonding Confirmed: Nitrobenzoate π-stacking
Solubility Moderate (amide hydrophilicity) Low (ester hydrophobicity)

Functional Group Impact on Activity

  • Thiophene vs. However, furan’s smaller size may allow tighter packing in active sites.
  • Amide vs. coli TS). In contrast, the nitrobenzoate ester in CF9 relies on π-π stacking with aromatic residues .

Biological Activity

2-Oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonic acid (3-methoxy-propyl)-amide is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and cytotoxic effects, based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H15NO3S2C_{15}H_{15}NO_3S_2 with a molecular weight of approximately 321.41 g/mol. The compound features a naphthalene structure fused with a thiophene ring, along with a sulfonic acid group and an amide functional group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance, it has shown significant activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)62.5 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These results indicate that the compound exhibits a broad spectrum of antibacterial activity comparable to established antibiotics like gentamicin .

Cytotoxicity

The cytotoxic effects of the compound were evaluated using the MTT assay on mouse fibroblast cell lines (L929). The results demonstrated high cell viability (>90%) at concentrations up to 25 µg/mL, indicating low cytotoxicity and suggesting a favorable safety profile for further development .

Antifungal Activity

In addition to antibacterial properties, the compound has been assessed for antifungal activity. Preliminary tests against pathogenic fungi showed moderate effectiveness, although specific MIC values were not detailed in the literature reviewed. The compound's mechanism appears to involve disruption of fungal cell wall integrity, although further studies are needed to elucidate the exact pathways involved .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis, leading to bactericidal effects.
  • Disruption of Cell Membrane Integrity : The presence of sulfonic acid groups may enhance interaction with microbial membranes, compromising their integrity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives of naphtho[1,8-bc]thiophenes against MRSA and found that modifications at specific positions significantly enhanced antibacterial activity. This suggests that structural modifications can optimize biological activity .
  • Cytotoxic Evaluation : Another investigation focused on assessing the cytotoxicity of related compounds against cancer cell lines demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .

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